

IL-15-IN-1 solubility in DMSO and other solvents.

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Compound of Interest

Compound Name: IL-15-IN-1

Cat. No.: B15609795

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Application Notes and Protocols for IL-15-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

IL-15-IN-1 is a potent and selective small-molecule inhibitor of Interleukin-15 (IL-15).^{[1][2][3]} IL-15 is a pro-inflammatory cytokine crucial for the development, survival, and activation of various immune cells, including Natural Killer (NK) cells and T-cells.^{[4][5]} By impeding the interaction between IL-15 and its receptor, **IL-15-IN-1** serves as a valuable tool for studying the biological roles of IL-15 and for investigating its potential as a therapeutic target in autoimmune and inflammatory diseases.^[6] This document provides detailed information on the solubility of **IL-15-IN-1**, protocols for its in vitro application, and an overview of the IL-15 signaling pathway it inhibits.

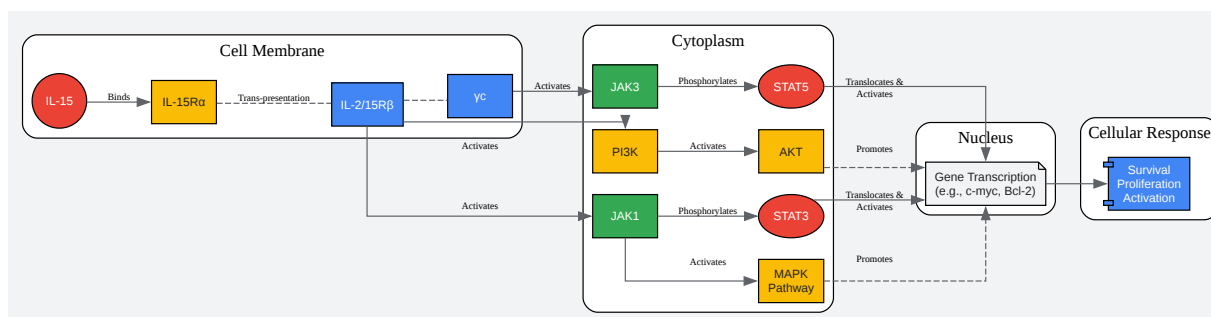
Data Presentation: Solubility of IL-15-IN-1

Proper dissolution of **IL-15-IN-1** is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various solvents. It is recommended to prepare fresh solutions for experiments; however, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.^[1]

Solvent/Vehicle System	Concentration	Temperature	Notes	Reference
Dimethyl Sulfoxide (DMSO)	100 mg/mL	25°C	-	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (3.61 mM)	Not Specified	For in vivo use. Prepare by first making a clear stock in DMSO, then sequentially adding co-solvents.	[2]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (3.61 mM)	Not Specified	For in vivo use. Prepare by adding DMSO stock to corn oil.	[2]

IL-15 Signaling Pathway

Interleukin-15 signals through a heterotrimeric receptor complex, initiating downstream cascades that regulate immune cell function.[7][8] The primary mechanism involves the binding of IL-15 to the high-affinity IL-15 receptor alpha chain (IL-15R α), which then presents IL-15 in trans to neighboring cells expressing the IL-2/15 receptor beta (IL-2/15R β , CD122) and the common gamma chain (γ c, CD132).[5][9] This engagement activates three principal signaling pathways: JAK/STAT, PI3K/AKT, and MAPK, which collectively promote cell survival, proliferation, and effector functions.[5][7] **IL-15-IN-1** is designed to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μ M.[1][2][3][10]



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Caption: IL-15 Signaling Pathway Overview.

Experimental Protocols

Protocol 1: Preparation of IL-15-IN-1 Stock Solution

Objective: To prepare a high-concentration stock solution of **IL-15-IN-1** in DMSO for subsequent dilution in cell culture media or other aqueous buffers.

Materials:

- **IL-15-IN-1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Procedure:

- Equilibrate the **IL-15-IN-1** vial to room temperature before opening.
- Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. The molecular weight of **IL-15-IN-1** is 576.71 g/mol .
- Add the calculated volume of DMSO to the vial containing the **IL-15-IN-1** powder.
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

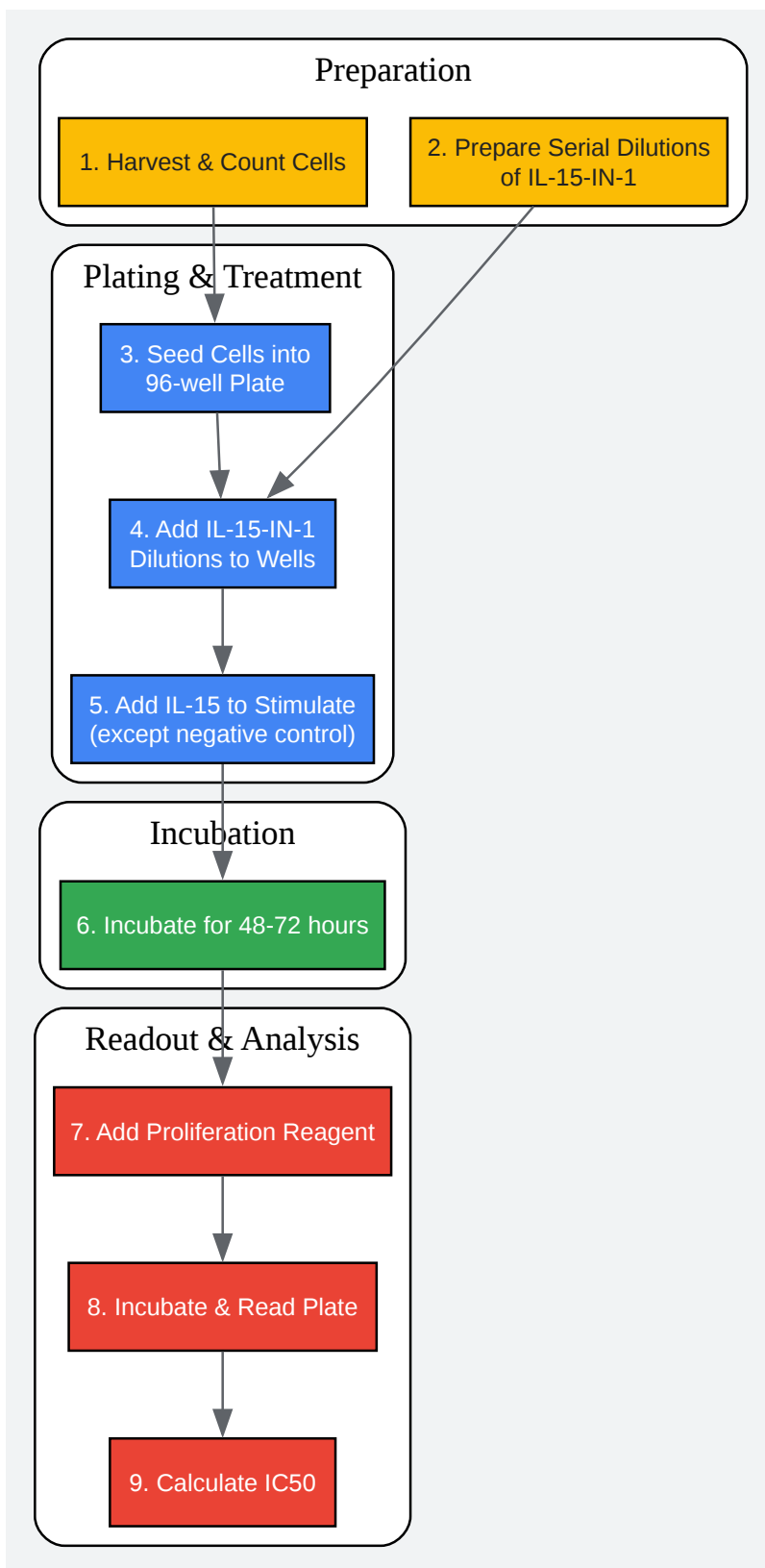
Protocol 2: In Vitro IL-15-Dependent Cell Proliferation Assay

Objective: To determine the inhibitory effect of **IL-15-IN-1** on the proliferation of an IL-15-dependent cell line, such as murine 32D β cells.[2]

Materials:

- IL-15-dependent cell line (e.g., 32D β)
- Complete cell culture medium
- Recombinant IL-15
- **IL-15-IN-1** DMSO stock solution (from Protocol 1)
- 96-well flat-bottom cell culture plates
- Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

Workflow:



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Caption: Workflow for Cell Proliferation Assay.

Procedure:

- **Cell Seeding:** Harvest IL-15-dependent cells during their logarithmic growth phase. Wash the cells and resuspend them in fresh, cytokine-free medium. Seed the cells into a 96-well plate at an optimized density (e.g., 1×10^4 cells/well) in a volume of 50 μL .
- **Inhibitor Addition:** Prepare a series of 2-fold or 3-fold dilutions of the **IL-15-IN-1** stock solution in the appropriate cell culture medium. Add 25 μL of each inhibitor dilution to the corresponding wells. Include a vehicle control (DMSO diluted to the highest concentration used for the inhibitor).
- **Cytokine Stimulation:** Prepare a solution of recombinant IL-15 in cell culture medium at a concentration that is 4-fold the final desired concentration (e.g., a concentration that gives 80-90% of the maximal proliferative response, EC_{80}). Add 25 μL of this IL-15 solution to all wells except the negative (unstimulated) control wells, to which 25 μL of medium is added instead.
- **Incubation:** Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO_2 .
- **Quantification of Proliferation:** Add the appropriate cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
- **Data Acquisition:** Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- **Data Analysis:** Subtract the background reading (media only). Normalize the data to the positive control (cells + IL-15 + vehicle) and negative control (cells + vehicle). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC_{50} value.

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